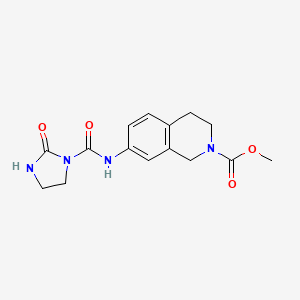

methyl 7-(2-oxoimidazolidine-1-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves the condensation of appropriate precursors, cyclization reactions, and modifications of functional groups to introduce the desired structural motifs. For example, compounds with similar structures are synthesized through reactions involving aminoquinolones with arenealdehydes and mercaptoacetic acid, indicating a multi-step synthesis process that may include condensation, cyclization, and functional group transformation steps (Facchinetti et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds is typically elucidated using spectroscopic methods such as NMR and X-ray crystallography. For instance, the molecular structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates was established by X-ray structural analysis (Rudenko et al., 2012).

Chemical Reactions and Properties

Compounds in this class participate in various chemical reactions, including those leading to anticancer activity. The reactivity is often explored through the synthesis of derivatives and testing their biological activity, such as anticancer effects against specific cell lines (Gaber et al., 2021).

Physical Properties Analysis

Physical properties, such as solubility, melting point, and stability, are crucial for understanding the behavior of these compounds under different conditions. While specific data on "methyl 7-(2-oxoimidazolidine-1-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate" is not directly available, related research indicates that these properties are determined using standard analytical techniques and contribute to the compound's application potential.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interactions with biological molecules, define the potential applications of these compounds. For instance, the synthesis and reactivity of related compounds, such as their ability to undergo cyclization reactions and their biological activities, highlight the importance of chemical properties in designing new molecules with desired functions (Doyle et al., 1996).

Scientific Research Applications

Synthesis and Chemistry of Antitumor Agents

Research has shown the synthesis and chemical properties of compounds related to imidazotetrazines, demonstrating their potential as broad-spectrum antitumor agents. One study involved the synthesis of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, which showed curative activity against leukemia, indicating the potential for similar compounds in cancer treatment (Stevens et al., 1984).

Anticancer Activity Against Breast Cancer

Another study focused on the synthesis of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, which were tested for their anticancer effect against the MCF-7 breast cancer cell line. This research highlights the process of obtaining these compounds and evaluating their efficacy, demonstrating the importance of structural variation in medicinal chemistry for targeting specific cancer types (Gaber et al., 2021).

Cytotoxic Activity Studies

Investigations into the cytotoxic activity of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives bearing cationic side chains have been conducted. These studies explore how the positioning of side chains affects biological activity, with some derivatives showing significant growth delays against tumors in mice, indicating the potential for these compounds in the development of new anticancer drugs (Bu et al., 2001).

NMDA Receptor Antagonism

Research into trans-2-carboxy-5,7-dichloro-4-amidotetrahydroquinolines has revealed compounds with nanomolar affinity for antagonism at the glycine site of the NMDA receptor. This work underscores the importance of stereochemistry and molecular conformation in designing potent NMDA antagonists, which could have applications in neuropharmacology and the treatment of neurological disorders (Leeson et al., 1992).

Mechanism of Action

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Mezlocillin inhibits the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that Mezlocillin interferes with an autolysin inhibitor .

properties

IUPAC Name |

methyl 7-[(2-oxoimidazolidine-1-carbonyl)amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c1-23-15(22)18-6-4-10-2-3-12(8-11(10)9-18)17-14(21)19-7-5-16-13(19)20/h2-3,8H,4-7,9H2,1H3,(H,16,20)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONOWFIVFKBENX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)N3CCNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(3-methylbenzoyl)amino]propanoic acid](/img/structure/B2484215.png)

![4-[1-(2-azepan-1-yl-2-oxoethyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2484219.png)

![Isopropyl 2-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2484220.png)

![4-tert-butyl-N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2484223.png)

![Tert-butyl N-[5-amino-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2484225.png)

![N-(3-acetylphenyl)-2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2484229.png)

![N-(3,5-difluorophenyl)-2-((3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2484232.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-chlorobenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2484233.png)

![1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2484234.png)